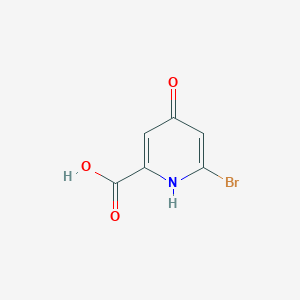

6-Bromo-4-hydroxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

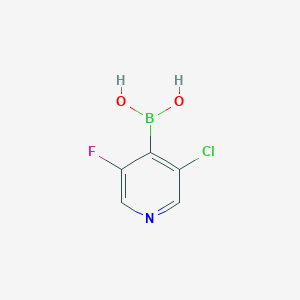

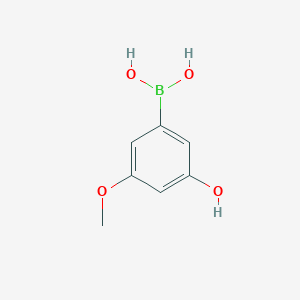

6-Bromo-4-hydroxypicolinic acid is a chemical compound with the CAS Number: 1393567-38-8 . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 . The compound is white to yellow in solid form .

Synthesis Analysis

The synthesis of 6-Hydroxypicolinic acid, a related compound, is prepared by the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The specific synthesis steps involve adding a 2 M solution of -PrMgCl in THF (2.2 mL,4.4 mmol, 1.0 equiv.) to a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol,1.0 equiv.) in dry THF (20 mL) at 0 C during 5 min .Molecular Structure Analysis

The Inchi Code for 6-Bromo-4-hydroxypicolinic acid is 1S/C6H4BrNO3/c7-5-2-3 (9)1-4 (8-5)6 (10)11/h1-2H, (H,8,9) (H,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis

6-Bromo-4-hydroxypicolinic acid is a white to yellow solid . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 .Scientific Research Applications

Synthesis and Structure of Complexes

6-Bromo-4-hydroxypicolinic acid and its derivatives have been utilized in the synthesis and structural analysis of various metal complexes. For instance, studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids have provided insights into the conformation of ligands in the solid state, revealing the keto tautomeric form of these compounds in solid state and their N,O-chelating mode (Kukovec, Popović, Pavlović, & Linarić, 2008). Similarly, the substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds has been explored using density functional theory, indicating preferences in zwitterionic forms and complexation behaviors with metals (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Photolabile Protecting Groups

The application of brominated derivatives in the development of photolabile protecting groups for carboxylic acids showcases the potential of 6-bromo-4-hydroxypicolinic acid in creating sensitive caging compounds for biological messengers. These derivatives exhibit enhanced solubility, low fluorescence, and high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use (Fedoryak & Dore, 2002).

Catalysis and Ligand Behavior

In catalysis, 6-hydroxypicolinamide ligands, closely related to 6-bromo-4-hydroxypicolinic acid, have been found effective in copper-catalyzed couplings of heteroaryl bromides and chlorides with primary amines. This demonstrates the utility of such derivatives in facilitating selective C–N coupling reactions, highlighting their role in enhancing chemoselectivity and reaction rates (Bernhardson, Widlicka, & Singer, 2019).

Biodegradation Studies

The biodegradation of picolinic acid by Rhodococcus sp. PA18, leading to the formation of 6-hydroxypicolinic acid, a major metabolite, underscores the environmental relevance of such compounds. This study illustrates the potential of specific bacterial strains in the bioremediation of environments polluted with picolinic acid and possibly its brominated derivatives (Zhang, Ji, Xu, Wang, Shen, He, Qiu, & Chen, 2019).

Antioxidant Properties

Although not directly related to 6-bromo-4-hydroxypicolinic acid, the study of bromophenols from marine red algae for antioxidant activity provides a context for exploring the antioxidant potential of brominated aromatic compounds. Such investigations could pave the way for assessing the antioxidant capacities of 6-bromo-4-hydroxypicolinic acid and its derivatives (Li, Li, Gloer, & Wang, 2011).

Future Directions

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 6-Bromo-4-hydroxypicolinic acid and related compounds.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-hydroxypicolinic acid is the C-H bonds in organic compounds . It acts as a cooperating ligand in the C-H activation of arenes .

Mode of Action

6-Bromo-4-hydroxypicolinic acid, when deprotonated, behaves as a chelating ligand . It bears a pyridone moiety that can assist the C-H cleavage in a similar way as other successful ligands . The compound forms palladium complexes, which upon decomposition in the presence of an arene, leads to the C-H activation of the arene .

Biochemical Pathways

The compound is involved in the biochemical pathway of C-H bond activation . This process is facilitated by metal-ligand cooperation, which is a strategy used to facilitate the cleavage of crucial bonds in catalytic transformations .

Pharmacokinetics

Its molecular weight of 21801 suggests that it may have suitable properties for absorption and distribution

Result of Action

The result of the action of 6-Bromo-4-hydroxypicolinic acid is the activation of C-H bonds in organic compounds . This leads to the formation of new compounds, such as C6F5-arene coupling products .

Action Environment

The action of 6-Bromo-4-hydroxypicolinic acid is influenced by the presence of a base . The compound needs to be deprotonated to act as a chelating ligand . Therefore, the pH of the environment could potentially influence its action.

properties

IUPAC Name |

6-bromo-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADIWCJXWHLLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxypicolinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)